molecular formula C18H25N3O3 B8816793 tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate CAS No. 173843-48-6

tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

Cat. No. B8816793
M. Wt: 331.4 g/mol
InChI Key: YRBPBKRINKWICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

173843-48-6

Product Name

tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl 4-(3-methyl-2-oxobenzimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)20-11-9-13(10-12-20)21-15-8-6-5-7-14(15)19(4)16(21)22/h5-8,13H,9-12H2,1-4H3

InChI Key

YRBPBKRINKWICZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3N(C2=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.060 g of sodium hydride, 60% oil dispersion, 10 mL of DMF, 0.086 mL of iodomethane, and 0.4 g of 1,3-dihydro-1-(1-tert-butyloxycarbonylpiperidin-4-yl)-2H-benzimidazol-2-one was stirred for 12 h, then partitioned between 100 mL of chloroform and 50 mL of water. The chloroform extracts dried over MgSO4, and concentrated under reduced pressure. Trituration with hexane gave 0.38 g of 1,3-dihydro-1-(1-tert-butyloxycarbonylpiperidin-4-yl)-3-methyl-2H-benzimidazol-2-one as a crystalline solid: 1H NMR (300 MHz, CDCl3) 7.13-7.03 (m, 3H), 6.98 (d, 1H), 4.5 (m, 1H), 4.3 (br m, 2H), 3.4 (s, 3H), 2.85 (m, 4H), 2.3 (m, 2H), 1.8 (d, 2H), 1.5 (s, 91H).
Quantity
0.06 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.086 mL
Type
reactant
Reaction Step One

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